molecular formula C16H13BN2O B12598311 Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester CAS No. 873101-82-7

Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester

Cat. No.: B12598311
CAS No.: 873101-82-7
M. Wt: 260.1 g/mol
InChI Key: OJRWODKWIZUETD-UHFFFAOYSA-N
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Description

Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester: is a boronic ester compound that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester typically involves the reaction of boronic acids with alcohols or phenols under specific conditions. One common method is the condensation reaction between boronic acid and the corresponding alcohol or phenol in the presence of a dehydrating agent. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates or other reduced boron species .

Scientific Research Applications

Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with diols and other Lewis bases, which allows it to participate in various chemical reactions. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: Borinic acid, ethenyl-3-pyridinyl-, 8-quinolinyl ester is unique due to its specific structural features, which confer distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with various substrates makes it a valuable tool in both synthetic and biological applications .

Properties

CAS No.

873101-82-7

Molecular Formula

C16H13BN2O

Molecular Weight

260.1 g/mol

IUPAC Name

ethenyl-pyridin-3-yl-quinolin-8-yloxyborane

InChI

InChI=1S/C16H13BN2O/c1-2-17(14-8-5-10-18-12-14)20-15-9-3-6-13-7-4-11-19-16(13)15/h2-12H,1H2

InChI Key

OJRWODKWIZUETD-UHFFFAOYSA-N

Canonical SMILES

B(C=C)(C1=CN=CC=C1)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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